2-(6-fluoro-1H-indol-3-yl)-2-methylpropanenitrile
Description
2-(6-Fluoro-1H-indol-3-yl)-2-methylpropanenitrile is a fluorinated indole derivative characterized by a nitrile (-CN) and methyl group at the propanenitrile side chain.
Properties
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-12(2,7-14)10-6-15-11-5-8(13)3-4-9(10)11/h3-6,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHGADQCYWNLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CNC2=C1C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-3-yl)-2-methylpropanenitrile typically involves the reaction of 6-fluoroindole with a suitable nitrile precursor under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the indole, followed by the addition of a nitrile compound like acetonitrile. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1H-indol-3-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetic acid.
Reduction: Formation of amine derivatives like 2-(6-fluoro-1H-indol-3-yl)-2-methylpropanamine.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(6-fluoro-1H-indol-3-yl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects. The presence of the fluorine atom enhances its binding affinity and selectivity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Substituent Effects :
- The 6-fluoro group in the target compound and dipeptide 8d contrasts with the 6-methyl group in . Fluorine’s electron-withdrawing nature may improve metabolic stability compared to methyl’s electron-donating properties, which could enhance solubility but reduce receptor binding .
- The nitrile group in the target compound and procyazine () highlights divergent applications: procyazine’s nitrile is critical for herbicidal activity, while the target’s nitrile may serve as a pharmacophore in drug design .
The hydrochloride salt in introduces ionic character, contrasting with the neutral nitrile in the target compound .
Hazard and Stability Considerations
- The 6-methyl-indole acetic acid () lacks GHS classification, suggesting low reactivity. In contrast, nitriles (e.g., procyazine) may pose toxicity risks due to cyanide release under metabolic conditions, warranting careful handling of the target compound .
Biological Activity
2-(6-fluoro-1H-indol-3-yl)-2-methylpropanenitrile is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features an indole core, which is known for its diverse biological properties. The presence of the fluorine atom and the nitrile group may enhance its pharmacological profile, potentially contributing to its activity against various biological targets.
Biological Activity Overview
Research indicates that compounds with indole moieties often exhibit a range of biological activities, including:
- Anticancer Activity : Indole derivatives have been shown to possess cytotoxic properties against various cancer cell lines.
- Anti-inflammatory Effects : These compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases.
Anticancer Activity
A study highlighted the compound's efficacy against metastatic colorectal cancer (mCRC). Specifically, the derivative FC116, related to this compound, demonstrated significant cytotoxicity by targeting microtubules. In vivo experiments showed a 78% reduction in tumor growth at a dosage of 3 mg/kg, outperforming standard chemotherapy agents like oxaliplatin .
| Compound | Tumor Reduction (%) | Dosage (mg/kg) | Mechanism |
|---|---|---|---|
| FC116 | 78 | 3 | Microtubule targeting |
| Oxaliplatin | 40 | Standard dosage | Chemotherapy |
Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of indole derivatives. The compound was evaluated in an in vitro model using rat primary microglial cultures stimulated with lipopolysaccharide (LPS). Results indicated that it significantly reduced the release of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the indole ring and substituents significantly influence biological activity. For instance, fluorine substitution on the indole ring has been associated with enhanced potency in FPR2 activation—a receptor implicated in inflammation .
Pharmacokinetics
Pharmacokinetic studies indicate that compounds similar to this compound exhibit favorable metabolic stability and blood-brain barrier permeability. This suggests potential for central nervous system applications, particularly in neuroinflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
